molecular formula C15H16N2 B14721066 1'h,3'h-Spiro[cyclopentane-1,2'-perimidine] CAS No. 5745-92-6

1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]

Cat. No.: B14721066
CAS No.: 5745-92-6
M. Wt: 224.30 g/mol
InChI Key: IMFHRPYNXZSTBY-UHFFFAOYSA-N
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Description

1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] is a unique spirocyclic compound that features a cyclopentane ring fused to a perimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] typically involves a cycloaddition reaction. One common method is the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by sodium hydroxide as the sole catalyst, which is both simple and cost-effective .

Industrial Production Methods: While specific industrial production methods for 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] are not well-documented, the general approach would involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: It may be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] can be compared with other spirocyclic compounds such as spiro[cyclopentane-1,3’-indoline] and spiro[cyclopentane-1,2’-quinazolin]. These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] lies in its combination of a cyclopentane ring with a perimidine moiety, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,3’-indoline]
  • Spiro[cyclopentane-1,2’-quinazolin]
  • Spiro[cyclopentane-1,2’-pyrrolidine]
  • Spiro[cyclopentane-1,2’-piperidine]

This detailed overview provides a comprehensive understanding of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5745-92-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

spiro[1,3-dihydroperimidine-2,1'-cyclopentane]

InChI

InChI=1S/C15H16N2/c1-2-10-15(9-1)16-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,16-17H,1-2,9-10H2

InChI Key

IMFHRPYNXZSTBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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